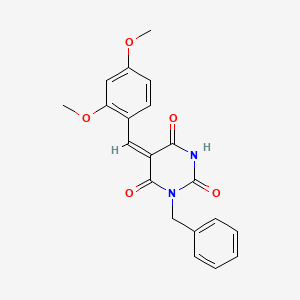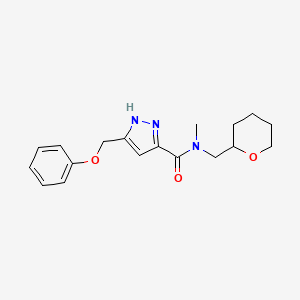
1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BDMPT, is a pyrimidine derivative that has been extensively studied for its potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Aplicaciones Científicas De Investigación
1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential in various scientific research applications. It has been investigated for its anticancer activity, antifungal activity, and antiviral activity. 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of fungi by interfering with the fungal cell wall synthesis. Additionally, 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. Studies have shown that 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce cell cycle arrest and apoptosis in cancer cells. 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of fungi by disrupting the fungal cell wall synthesis. Additionally, 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have low toxicity in vitro. However, 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, the synthesis of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione requires careful handling and purification to obtain a pure compound.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a fluorescent probe for the detection of metal ions in biological systems. Another potential area of research is the investigation of the anticancer activity of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has been extensively studied for its potential in various scientific research applications. It can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated. 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a fluorescent probe and the investigation of its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the reaction of 2,4-dimethoxybenzaldehyde with benzylamine and ethyl acetoacetate in the presence of a catalyst. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile and benzylamine in the presence of a catalyst. The synthesis of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione requires careful handling and purification to obtain a pure compound.
Propiedades
IUPAC Name |
(5E)-1-benzyl-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-26-15-9-8-14(17(11-15)27-2)10-16-18(23)21-20(25)22(19(16)24)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,23,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCHEMEOBPCQB-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-benzyl-5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)

![2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6122447.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6122454.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6122468.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6122483.png)
![4-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6122491.png)
![N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6122501.png)

![4-[5-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6122509.png)
![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)
![2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6122520.png)
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6122524.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6122526.png)